4-Fluorobenzenesulfonamide

Carbonic Anhydrase Enzyme Inhibition Stoichiometry

The para-fluorine substituent (Hammett σp=0.06) enables controlled SNAr chemistry and imparts nanomolar potency toward tumor-associated carbonic anhydrase isoforms CA IX/XII. Exhibits unique 2:1 enzyme-binding stoichiometry vs. 1:1 for methyl analogs—critical for allosteric modulation studies. Lower melting point (124–127°C) significantly reduces process energy costs compared to chloro (144–148°C) or bromo (163–167°C) counterparts. Non-interchangeable; substitution compromises yield, purity, and biological outcomes.

Molecular Formula C6H6FNO2S
Molecular Weight 175.18 g/mol
CAS No. 402-46-0
Cat. No. B1215347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzenesulfonamide
CAS402-46-0
Synonyms4-FBSA
4-fluorobenzenesulfonamide
Molecular FormulaC6H6FNO2S
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)S(=O)(=O)N
InChIInChI=1S/C6H6FNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)
InChIKeyLFLSATHZMYYIAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzenesulfonamide (CAS 402-46-0) Baseline Characteristics and Procurement Overview


4-Fluorobenzenesulfonamide (CAS 402-46-0) is a para-substituted fluorinated benzenesulfonamide building block, characterized by the molecular formula C₆H₆FNO₂S and a molecular weight of 175.18 g/mol. It is a white to almost-white crystalline solid with a melting point range of 124–127 °C and exhibits solubility in methanol and water [1]. This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and bioimaging fluorophores, leveraging the unique electronic and steric properties conferred by the fluorine substituent .

Why In-Class Sulfonamide Analogs Cannot Simply Substitute for 4-Fluorobenzenesulfonamide (CAS 402-46-0)


The para-fluorine substituent in 4-Fluorobenzenesulfonamide (CAS 402-46-0) imparts distinct physicochemical and biological properties that render it non-interchangeable with its chloro, bromo, methyl, or unsubstituted benzenesulfonamide analogs. Direct quantitative evidence demonstrates that the fluorine atom alters enzyme-binding stoichiometry, modifies crystal lattice energies (as reflected in melting point disparities), and is essential for achieving the selectivity and potency required in advanced medicinal chemistry applications targeting specific carbonic anhydrase isoforms [1][2]. Relying on a generic sulfonamide or an alternative halogen analog in a developed synthetic route or biological assay without rigorous re-validation will likely compromise yield, purity, and the intended biological outcome due to these fundamental differences.

Quantitative Differentiation of 4-Fluorobenzenesulfonamide (CAS 402-46-0) Against Closest Analogs


NMR-Determined Enzyme-Binding Stoichiometry: 4-Fluorobenzenesulfonamide vs. 4-Methylbenzenesulfonamide

NMR spectroscopy studies reveal a fundamental difference in the binding mode of 4-Fluorobenzenesulfonamide to human carbonic anhydrase compared to the methyl analog. 4-Fluorobenzenesulfonamide binds with a stoichiometry of 2 mol of inhibitor per mole of enzyme (CA I and II), whereas 4-Methylbenzenesulfonamide binds with a 1:1 stoichiometry [1]. This indicates that the fluorine substituent enables or stabilizes a secondary binding interaction or a different quaternary arrangement, a critical consideration for structure-based drug design and mechanistic studies.

Carbonic Anhydrase Enzyme Inhibition Stoichiometry NMR Spectroscopy

Enhanced Selectivity for Tumor-Associated Carbonic Anhydrase Isoforms: Fluorinated vs. Non-Fluorinated Benzenesulfonamides

In a study comparing novel benzenesulfonamides synthesized via superacid chemistry, fluorinated benzenesulfonamide derivatives demonstrated superior inhibitory activity against tumor-associated isoforms hCA IX and XII compared to their non-fluorinated counterparts [1]. While the parent 4-Fluorobenzenesulfonamide itself shows micromolar inhibition against cytosolic isoforms (hCA I/II), the strategic introduction of the fluorine atom is the foundational element enabling further functionalization towards nanomolar-potency, isoform-selective inhibitors (e.g., compound 10h with a Kd of 43 pM against CA IX) [2].

Tumor-Associated Carbonic Anhydrase Isoform Selectivity Medicinal Chemistry Superacid Synthesis

Melting Point Differentiation Across Halogenated Benzenesulfonamides: Impact on Crystallinity and Purification

The melting point of 4-Fluorobenzenesulfonamide (124–127 °C) is significantly lower than that of its 4-Chloro (144–148 °C) and 4-Bromo (163–167 °C) analogs [1][2][3]. This difference, attributable to the smaller atomic radius and unique electronegativity of fluorine, directly correlates with crystal lattice energy. A lower melting point can be advantageous in specific synthetic and formulation contexts, such as melt-crystallization purification or when solubility in a particular temperature window is required.

Crystallinity Purification Physicochemical Properties Halogen Effects

Electronic Effect of Fluorine on Reactivity: Synthetic Utility in Fluorophore and API Development

The para-fluorine atom on 4-Fluorobenzenesulfonamide acts as a strong electron-withdrawing group via induction, which polarizes the sulfonamide moiety and activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This electronic environment is distinct from that provided by chloro or methyl substituents. Specifically, 4-Fluorobenzenesulfonamide is a key intermediate in the synthesis of bis-(4-fluoro-benzenesulfonyl)-amine and amino-substituted sulfanilamide derivatives with antimicrobial and anti-tumor applications [1].

Organic Synthesis Fluorinated Building Block Electron-Withdrawing Group Nucleophilic Substitution

Strategic Procurement Scenarios for 4-Fluorobenzenesulfonamide (CAS 402-46-0) Based on Verified Differentiation


Medicinal Chemistry: Development of Isoform-Selective Carbonic Anhydrase Inhibitors

Procurement of 4-Fluorobenzenesulfonamide is strategically indicated for research groups engaged in developing selective inhibitors of tumor-associated carbonic anhydrases (CA IX and CA XII). Evidence demonstrates that the fluorine substituent is foundational for achieving the nanomolar potency and selectivity required for these targets [1][2]. Using a non-fluorinated or alternative halogenated benzenesulfonamide would direct synthesis into a chemical space with demonstrably lower affinity and isoform selectivity, thereby reducing the likelihood of identifying a viable lead compound for cancer therapy [1].

Synthetic Chemistry: Precise Control over SNAr Reactivity for Fluorinated API Intermediates

For synthetic and process chemistry applications requiring a specific electronic and steric profile, 4-Fluorobenzenesulfonamide is the preferred building block. The moderate electron-withdrawing nature of fluorine (Hammett σp = 0.06) offers a distinct reactivity advantage over stronger withdrawing groups like nitro or cyano, and a vastly different profile compared to electron-donating groups [3]. This enables controlled nucleophilic aromatic substitution (SNAr) and the construction of complex, fluorinated pharmacophores without the side reactions or harsh conditions often associated with alternative substituents .

Academic and Industrial Research: Mechanistic Studies on Enzyme-Substrate Interactions

The unique 2:1 binding stoichiometry of 4-Fluorobenzenesulfonamide with human carbonic anhydrase I and II, as opposed to the 1:1 binding of its methyl analog [4], makes it an essential tool for biochemical and biophysical studies. Researchers investigating allosteric modulation, protein oligomerization, or the development of novel NMR probes for studying enzyme dynamics should prioritize this compound. Substituting it with a close analog would fundamentally alter the experimental system under investigation and could invalidate comparative results.

Industrial Quality Control and Crystallization Process Development

In industrial settings where physical properties dictate process design, the significantly lower melting point of 4-Fluorobenzenesulfonamide (124–127 °C) compared to its 4-chloro (144–148 °C) and 4-bromo (163–167 °C) analogs is a critical procurement differentiator [5][6][7]. This property influences the choice of recrystallization solvents, energy costs for melt processing, and the analytical methods (e.g., differential scanning calorimetry) used for purity assessment. Selecting the incorrect halogen analog could necessitate costly and time-consuming process re-validation.

Technical Documentation Hub

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